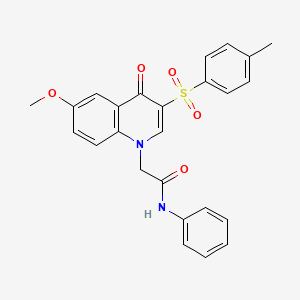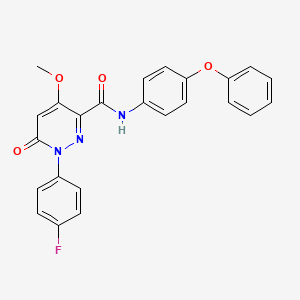
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)-1,6-dihydropyridazine-3-carboxamide" is a complex molecule that may be related to various research efforts in the development of kinase inhibitors and antitumor agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the fluorophenyl and phenoxyphenyl rings, as well as the carboxamide moiety, are common in the literature for their biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of a related compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, was achieved by condensation of 4-fluoro-2-isocyanato-1-methylbenzene with an aminated and cyclized intermediate . Similarly, the synthesis of (Z)-4-(carbomethoxymethylene)-2-(4-fluorophenyl)-4H-benzo[d][1,3]oxazine involved palladium-catalyzed oxidative cyclization-methoxycarbonylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds with similar functional groups has been elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound was determined, which could provide insights into the potential geometry and conformation of the target compound . Additionally, the use of 2D NOESY experiments helped establish the Z configuration around a double bond in a structurally related compound . These analytical techniques are crucial for confirming the molecular structure of newly synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by their functional groups. The presence of a carboxamide moiety, for example, can be involved in hydrogen bonding, which is significant for the biological activity and crystal packing of compounds . The fluorophenyl and phenoxyphenyl groups are also important for the pharmacological properties of these molecules, as seen in kinase inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely include moderate solubility in organic solvents, potential for hydrogen bonding, and a certain degree of stability under physiological conditions. The presence of fluorine atoms can affect the lipophilicity and metabolic stability of the compound, which are important factors in drug design. The strong and weak hydrogen bonds, as well as atom–atom contacts, play a significant role in the crystal packing and, consequently, the solid-state properties of such compounds .
Aplicaciones Científicas De Investigación
Cancer Research and Met Kinase Inhibition
Selective Met Kinase Inhibition : Compounds similar to the given molecule have been identified as potent and selective inhibitors of the Met kinase superfamily, which are significant in cancer research. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model and progressed to phase I clinical trials (Schroeder et al., 2009).
Cytotoxicity Against Cancer Cell Lines : Another study focused on derivatives of 4-phenoxyquinoline, similar in structure to the given molecule, which showed significant c-Met kinase inhibition and cytotoxicity against various cancer cell lines, including H460 and MKN-45 (Liu et al., 2014).
Antimicrobial Applications
Antifungal and Antibacterial Activities : Fluoroquinolone-based compounds, structurally related to the given molecule, were synthesized and showed notable antifungal and antibacterial activities. This suggests potential for use in treating infections (Patel & Patel, 2010).
Semicarbazone Derivatives for Antimicrobial Use : Semicarbazone derivatives, structurally similar to the target molecule, were synthesized and showed promising antimicrobial activities. These compounds have potential applications in developing new antimicrobial agents (Ahsan et al., 2016).
Synthesis and Structural Studies
Synthesis of Fluorinated Heterocyclic Compounds : The use of fluorinated compounds for the synthesis of various heterocyclic structures, which may include structures similar to the target molecule, has been explored. This is significant for developing new pharmaceuticals and materials (Shi et al., 1996).
Crystal Structure and Biological Activities : Certain fluorophenyl compounds were synthesized and their crystal structures were analyzed. These compounds, related to the target molecule, were evaluated for their biological activities, indicating potential pharmacological applications (Saleem et al., 2018).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-(4-phenoxyphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O4/c1-31-21-15-22(29)28(18-11-7-16(25)8-12-18)27-23(21)24(30)26-17-9-13-20(14-10-17)32-19-5-3-2-4-6-19/h2-15H,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXHIKDFADPWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)
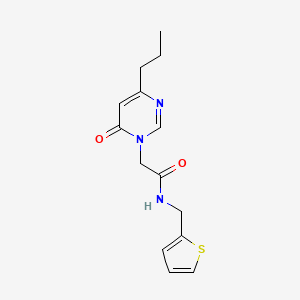
![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)
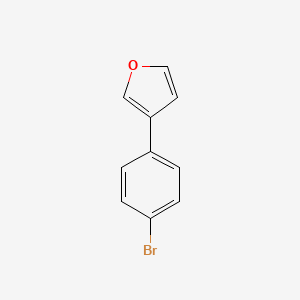
![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)
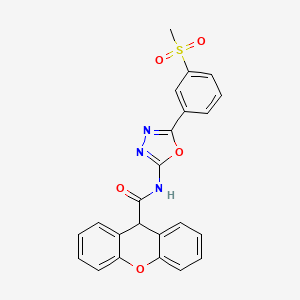
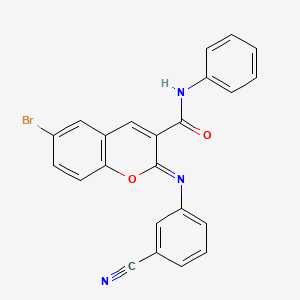

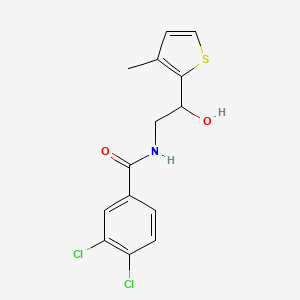
![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)
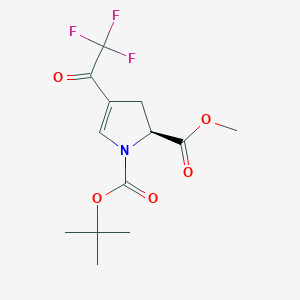
![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)
